molecular formula C15H21NO2 B2569710 Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate CAS No. 1217186-47-4

Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate

Cat. No. B2569710
CAS RN: 1217186-47-4
M. Wt: 247.338
InChI Key: XJLXCWSDKBSPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is a chemical compound with the formula C15H21NO2 . It is used in research and has a molecular weight of 247.33 .


Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and an ethyl ester group .

Scientific Research Applications

1. Neuroleptic Activity

Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is investigated for its potential in neuroleptic (antipsychotic) applications. For instance, a study by Iwanami et al. (1981) synthesized various benzamides related to this compound, finding significant inhibitory effects on stereotyped behavior in rats, indicating potential as a potent drug for treating psychosis with few side effects (Iwanami et al., 1981).

2. Dipolar Cycloadditions

Grafton et al. (2010) explored the use of this compound in [3+2] dipolar cycloaddition reactions under continuous flow conditions, revealing its efficacy in synthesizing various N-benzylpyrrolidine products. This indicates its utility in organic synthesis, particularly for creating substituted N-benzylpyrrolidine compounds (Grafton et al., 2010).

3. Synthesis of Benzyl Esters

Tummatorn et al. (2007) demonstrated the synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate, highlighting the stability of Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate in the presence of sensitive functionality like alcohols, phenols, and amides (Tummatorn et al., 2007).

4. Synthesis of Derivatives

Mohamed (2014) presented a synthesis route for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives, showing its potential in creating a variety of novel compounds, which could be valuable in pharmaceutical and chemical research (Mohamed, 2014).

5. Phosphine-Catalyzed Annulation

Zhu et al. (2003) explored the phosphine-catalyzed [4 + 2] annulation involving Ethyl 2-methyl-2,3-butadienoate and N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This research provides insights into the role of similar compounds in facilitating such chemical reactions (Zhu et al., 2003).

Safety and Hazards

The safety information for Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-14(17)15(2)9-10-16(12-15)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLXCWSDKBSPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate

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